8-Methoxy-4-morpholin-4-yl-chromen-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
8-methoxy-4-morpholin-4-ylchromen-2-one |
InChI |
InChI=1S/C14H15NO4/c1-17-12-4-2-3-10-11(9-13(16)19-14(10)12)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3 |
InChI Key |
QMOLGKOGXTXVPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C=C2N3CCOCC3 |
Origin of Product |
United States |
Preclinical Biological Activity Profiling of 8 Methoxy 4 Morpholin 4 Yl Chromen 2 One Analogues
Anticancer Activity and Cellular Mechanisms
The quest for novel anticancer agents has led to the exploration of a diverse range of chemical entities, with coumarin (B35378) derivatives showing considerable promise.
In Vitro Evaluation Against Cancer Cell Lines
Analogues of 8-Methoxy-4-morpholin-4-yl-chromen-2-one have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have demonstrated that the antiproliferative activity of these compounds is highly dependent on the substitution pattern on the coumarin core. nih.goviiarjournals.orgnih.goviiarjournals.org For instance, some derivatives have shown potent activity against cell lines such as the human leukemia (HL-60), breast cancer (MCF-7), lung cancer (A549), and kidney cancer (ACHN) lines. nih.gov
The cytotoxic potential of these analogues often varies between different cancer cell types. For example, one study reported that a specific acetoxycoumarin derivative, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate, exhibited significant cytotoxicity against A549 lung cancer and CRL 1548 liver cancer cell lines. iiarjournals.orgnih.gov In contrast, another derivative showed selective activity against only the A549 lung cancer cell line, highlighting the influence of structural modifications on target specificity. iiarjournals.orgnih.gov
Research has also explored the cytotoxicity of coumarin derivatives against other cancer cell lines, including prostate cancer, malignant melanoma, and metastatic kidney cell carcinoma. nih.gov The introduction of different functional groups, such as pyrazoline moieties, to the coumarin scaffold has been shown to yield compounds with nanomolar-range activity against liver cancer (HepG2) cells. nih.gov A coumarin-chalcone hybrid containing a morpholino-phenyl moiety has also been synthesized and evaluated for its anticancer activity against breast (T47D) and cervical (HeLa) cancer cell lines. researchgate.netmdpi.com
| Compound Analogue | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 8-substituted-7-methoxy-2H-chromen-2-one derivatives with pyrazoline moieties | HepG2 (Liver) | Active in the nanomolar range | nih.gov |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung), CRL 1548 (Liver) | LD50 of 48.1 µM (A549) and 45.1 µM (CRL 1548) | iiarjournals.orgnih.gov |
| 4-(2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate | A549 (Lung) | LD50 of 89.3 µM | iiarjournals.orgnih.gov |
| (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one | T47D (Breast), HeLa (Cervix) | IC50 of 0.90 µM (T47D) and 2.32 µM (HeLa) | mdpi.com |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | MDA-MB-231 (Breast) | CC50 of 7.51 µM | iiarjournals.org |
Molecular Targets and Pathways Involved, including Kinase Inhibition, Apoptosis Induction, and Cell Cycle Modulation
The anticancer effects of this compound analogues are mediated through various molecular mechanisms. These include the inhibition of kinases, induction of apoptosis (programmed cell death), and modulation of the cell cycle. iiarjournals.org
Kinase Inhibition: Coumarin derivatives have been identified as potential inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. researchgate.net
Apoptosis Induction: A significant mechanism by which these analogues exert their anticancer effects is through the induction of apoptosis. nih.goviiarjournals.org This process can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. Some coumarin derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS), which in turn triggers a pro-apoptotic effect. mdpi.com For example, a synthetic coumarin derivative, 4-flourophenylacetamide-acetyl coumarin, was found to cause cytotoxicity in A549 cells via a ROS-induced p53-mediated mechanism involving both mitochondrial and lysosomal pathways. nih.gov Other studies have demonstrated that coumarin derivatives can induce apoptosis by affecting the expression of key regulatory proteins such as Bcl-2 family members and caspases. iiarjournals.org Specifically, some compounds decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax. iiarjournals.org
Cell Cycle Modulation: Disruption of the normal cell cycle is another key strategy by which these compounds inhibit cancer cell growth. Coumarin derivatives have been reported to arrest the cell cycle at different phases, including G0/G1, S, or G2/M, depending on the specific compound and the cancer cell line. iiarjournals.orgiiarjournals.org For instance, some coumarins induce a G0/G1 phase arrest in human cervical cancer (HeLa) cells by decreasing the expression of G0/G1-associated proteins. iiarjournals.org In contrast, other derivatives have been found to cause cell cycle arrest at the S/G2 phase in liver cancer cells or at the S and G2/M phases in breast cancer cells. iiarjournals.orgiiarjournals.org A study on a synthetic coumarin derivative showed that it impeded the cell cycle at the G0/G1 stage in A549 cells by modulating the expression of p21, CDK2, and CDK4. nih.gov
| Analogue/Derivative | Mechanism | Cell Line | Key Findings | Reference |
|---|---|---|---|---|
| Coumarin | Apoptosis, Cell Cycle Arrest (G0/G1) | HeLa (Cervical) | Decreased mitochondrial membrane potential, release of cytochrome c, activation of caspase-3, decreased expression of G0/G1-associated proteins. | iiarjournals.org |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | Cell Cycle Arrest (S and G2/M) | MDA-MB-231 (Breast) | Up-regulation of cyclins A/B1, p21, and CDKs 4/6; down-regulation of cyclin E2 and CDK2. | iiarjournals.org |
| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | Cell Cycle Arrest (S/G2) | CRL 1548 (Liver) | Concentration-dependent cell cycle arrest. | iiarjournals.org |
| 4-flourophenylacetamide-acetyl coumarin | Apoptosis, Cell Cycle Arrest (G0/G1) | A549 (Lung) | ROS-induced p53-mediated apoptosis, modulation of p21, CDK2, and CDK4 expression. | nih.gov |
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, analogues of this compound have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.net
Bacteriostatic and Bactericidal Properties
Coumarin derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The bactericidal and bacteriostatic effects of these compounds are influenced by the nature and position of substituents on the coumarin ring. researchgate.net For example, the introduction of cationic substituents like secondary amines, tertiary amines, and guanidyl groups has been shown to significantly enhance the antibacterial activity of geranyl-substituted coumarin derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). acs.org
Some coumarin derivatives exert their antibacterial action by disrupting the bacterial cell membrane. nih.govacs.org Studies have shown that these compounds can quickly kill Gram-positive bacteria by directly compromising the integrity of their cell membranes. acs.org Furthermore, certain coumarin derivatives have been found to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.gov
Antifungal Spectrum and Potency
Coumarin derivatives have demonstrated a wide spectrum of antifungal activity against various fungal pathogens, including species of Aspergillus and Candida. nih.govagriculturejournals.czcabidigitallibrary.orgfrontiersin.org The antifungal efficacy is largely dependent on the structural features of the coumarin molecule. cabidigitallibrary.org For instance, the presence of a hydroxyl group at the 7-position of the coumarin ring is often associated with antibiotic and antifungal properties. cabidigitallibrary.org
The mechanism of antifungal action for some coumarin derivatives involves the induction of apoptosis in fungal cells. frontiersin.org Studies on Candida albicans have shown that coumarin can induce a series of apoptotic events, including phosphatidylserine (B164497) externalization, DNA fragmentation, and nuclear condensation. frontiersin.org Additionally, some chromen-2-one derivatives have been designed to target specific fungal enzymes, such as sterol 14α-demethylase (CYP51), which is essential for fungal cell membrane integrity. nih.gov
Antimalarial Activity
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new antimalarial agents. researchgate.nettandfonline.com Coumarin derivatives have emerged as promising candidates in this area, exhibiting notable in vitro antiplasmodial activity. researchgate.nettandfonline.comnih.govnih.goveurekaselect.com
Bioactivity-guided fractionation of plant extracts has led to the isolation of coumarin derivatives with significant growth inhibitory activity against chloroquine-sensitive strains of P. falciparum. tandfonline.comnih.gov Importantly, some of these active compounds have shown no significant cytotoxicity towards human cancer cell lines, suggesting a selective antimalarial effect. tandfonline.comnih.gov The diverse biological activities of coumarins, coupled with their potential for chemical modification, make them an attractive scaffold for the development of novel and effective antimalarial drugs. researchgate.net
Anti-inflammatory Investigations
General Anti-inflammatory Potentials of Coumarin Derivatives
Coumarins, a significant class of naturally occurring and synthetic heterocyclic compounds, have demonstrated a wide array of pharmacological activities, including notable anti-inflammatory effects. nih.govnih.gov Their anti-inflammatory potential stems from their ability to modulate various biological pathways involved in the inflammatory response. nih.gov Coumarins can reduce tissue edema and inflammation. benthamscience.comresearchgate.net
One of the primary mechanisms behind the anti-inflammatory action of coumarin derivatives is the inhibition of key enzymes involved in the synthesis of inflammatory mediators. nih.gov For instance, many coumarin compounds are recognized as inhibitors of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes. nih.govtandfonline.com By blocking these enzymes, coumarins effectively reduce the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation and pain. nih.gov Specifically, natural products like esculetin, fraxetin, and daphnetin (B354214) are known inhibitors of both the lipoxygenase and cyclooxygenase pathways. benthamscience.com
Furthermore, some coumarins can suppress the production of pro-inflammatory cytokines. frontiersin.org For example, imperatorin (B1671801) has been shown to inhibit the protein expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated mouse macrophages. nih.gov Similarly, a novel coumarin derivative, 8-methoxy-chromen-2-one, demonstrated therapeutic potential in a collagen-induced arthritis model by reducing the plasma levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide. nih.gov This compound also showed inhibitory effects on NF-κB in LPS-stimulated cells. nih.gov
The structural features of coumarins play a crucial role in their anti-inflammatory activity. Hydroxylation at specific positions on the coumarin ring, such as the 5-, 6-, or 7-positions, appears to enhance their inhibitory effect on lipoxygenase. nih.govresearchgate.net The diverse mechanisms of action and the potential for structural modification make coumarin derivatives a promising scaffold for the development of new anti-inflammatory agents. nih.gov
Contribution of Morpholine (B109124) to Anti-inflammatory Responses
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. nih.gov When appended to various molecular frameworks, the morpholine moiety can significantly contribute to the anti-inflammatory activity of the resulting compound. researchgate.net Its presence can influence potency, selectivity, and pharmacokinetic properties. nih.gov
Several studies have highlighted the role of the morpholine group in conferring anti-inflammatory effects. For instance, a series of novel monocyclic β-lactam derivatives featuring a morpholine ring were synthesized and evaluated for their anti-inflammatory activity. nih.gov These compounds were found to be potent inhibitors of human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. nih.gov The study suggested a good correlation between the compounds' binding affinity to iNOS and their observed anti-inflammatory response. nih.gov
The inclusion of a morpholine moiety is a common strategy in the design of inhibitors for various enzymes involved in inflammation. nih.gov For example, in the development of DNA-dependent protein kinase (DNA-PK) inhibitors, which have implications in inflammatory and autoimmune diseases, the morpholine group has been a key structural component in potent chromen-4-one based inhibitors like NU7441. epa.gov The morpholine ring is often crucial for establishing key interactions within the active site of target enzymes. nih.gov
Furthermore, coumarin-chalcone hybrid compounds containing a morpholino-phenyl moiety have been synthesized and investigated for their biological activities. researchgate.net This highlights the continued interest in combining the morpholine scaffold with other pharmacologically active cores to develop novel therapeutic agents. The versatility and favorable properties of the morpholine ring make it a valuable component in the design of new molecules with potent anti-inflammatory responses. nih.gov
Enzyme Inhibition Profiles
Inhibition of Kinases (e.g., DNA-Dependent Protein Kinase and other relevant kinases)
The coumarin scaffold has been identified as a valuable template for the development of kinase inhibitors, including those targeting the DNA-dependent protein kinase (DNA-PK). DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA repair and has been pursued as a therapeutic target. iu.edu
A library of chromen-4-one derivatives, which are structurally related to coumarins (chromen-2-ones), were screened for their ability to inhibit DNA-PK. This led to the identification of highly potent and selective inhibitors. idrblab.net Notably, the replacement of the chromen-4-one core with a coumarin (chromen-2-one) scaffold was investigated, and while it resulted in a reduction in potency, the structure-activity relationships for DNA-PK inhibition were broadly consistent. ncl.ac.uk
Several coumarin derivatives containing a morpholine moiety have been evaluated for their DNA-PK inhibitory activity. The table below summarizes the IC50 values for some of these compounds, demonstrating the impact of substituents on the coumarin ring on inhibitory potency.
| Compound | DNA-PK IC50 (nM) | Reference |
|---|---|---|
| 6-Methoxy-4-morpholin-4-yl-chromen-2-one | 1750 | idrblab.net |
| 6-Methyl-4-morpholin-4-yl-chromen-2-one | 5350 | idrblab.net |
Beyond DNA-PK, coumarin derivatives have been shown to inhibit other protein kinases. For example, daphnetin, a hydroxylated coumarin, was found to inhibit the tyrosine-specific protein kinase, EGF receptor (IC50 = 7.67 µM), as well as the serine/threonine-specific protein kinases PKA (IC50 = 9.33 µM) and PKC (IC50 = 25.01 µM). nih.gov More recently, a coumarin derivative was discovered to be a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription, with significant antitumor activity. researchgate.net
Other Enzymatic Target Modulations (e.g., Acetylcholinesterase)
Coumarin derivatives have been extensively investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov
Numerous studies have demonstrated the potential of coumarins to inhibit AChE. For instance, a series of N1-(coumarin-7-yl) derivatives exhibited moderate inhibitory activity against AChE, with IC50 values in the micromolar range. nih.gov Another study found that a chromenyl coumarate compound was a more potent AChE inhibitor (IC50 = 48.49 ± 5.6 nM) than the standard drug Donepezil (IC50 = 74.13 ± 8.3 nM). nih.gov These inhibitors often bind to the peripheral anionic site (PAS) of the enzyme. nih.gov
The structure of the coumarin core and its substituents significantly influences the AChE inhibitory activity. Kinetic studies have shown that many coumarin derivatives act as noncompetitive inhibitors of AChE. acs.orgacs.org The table below presents the inhibitory activity of various coumarin derivatives against AChE.
| Compound Series/Derivative | AChE Inhibition (IC50 or Ki) | Reference |
|---|---|---|
| N1-(coumarin-7-yl) derivatives | IC50: 42.5 ± 2.68 to 442 ± 3.30 µM | nih.gov |
| Chromenyl Coumarate (CC) | IC50: 48.49 ± 5.6 nM | nih.gov |
| 7-Benzyloxy coumarin analogues | Ki: 3–100 µM | acs.orgacs.org |
| 8-acetyl-coumarin derivatives (e.g., compound 10) | IC50: 1.52 ± 0.66 µM | mdpi.com |
Antioxidant and Other Diverse Preclinical Activities
Coumarin and its derivatives are recognized for their antioxidant properties, which contribute to their diverse pharmacological profile. benthamscience.comfrontiersin.org They can act as scavengers of reactive oxygen species (ROS), thereby mitigating cellular damage caused by oxidative stress. benthamscience.comresearchgate.net This antioxidant capacity is often linked to their anti-inflammatory effects, as free radicals play a significant role in the inflammatory process. tandfonline.com
The antioxidant activity of coumarins has been evaluated using various in vitro assays. For example, some coumarin derivatives have been shown to inhibit lipid peroxidation and effectively scavenge superoxide (B77818) radicals. tandfonline.com A study on new coumarin derivatives synthesized from 4-hydroxycoumarin (B602359) demonstrated their ability to scavenge DPPH, hydrogen peroxide, and nitric oxide radicals. nih.gov Another investigation into 2H-chromen-2-one derivatives revealed moderate antiradical activity, with some compounds showing a prolonged antioxidant effect in a lipid peroxidation model. researchgate.net
The structural features of coumarins, such as the presence and position of hydroxyl and methoxy (B1213986) groups, can influence their antioxidant potential. mdpi.com For example, a study on coumarin-benzohydrazides found that compounds with two neighboring phenolic groups exhibited significant antioxidant activity. mdpi.com
The table below summarizes the antioxidant activity of various coumarin derivatives from different studies.
| Coumarin Derivative/Series | Antioxidant Activity (Assay) | Finding | Reference |
|---|---|---|---|
| Coumarin-benzohydrazides | DPPH assay | IC50 of 2.9 ± 0.1 µM for the most active compound | mdpi.com |
| Coumarin–thiosemicarbazones | DPPH and ABTS assays | IC50 values of 7.1 µM (DPPH) and 9.0 µM (ABTS) for a lead compound | mdpi.com |
| Thiazolyl-coumarin derivatives | DPPH test | Activity comparable to gallic acid and BHT | mdpi.com |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide | DPPH, H2O2, NO scavenging | Demonstrated antioxidant activity | nih.gov |
In addition to their antioxidant effects, coumarin derivatives exhibit a range of other preclinical activities. For instance, an 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one derivative has been investigated as a potential antileishmanial agent, showing activity against Leishmania parasites both in vitro and in vivo. nih.gov This compound was also found to reduce hydrogen peroxide concentration in L. amazonensis promastigotes. nih.gov Furthermore, certain coumarin derivatives have shown antiproliferative activity by inhibiting enzymes like Taq DNA polymerase. nih.gov
Structure Activity Relationship Sar Elucidation for 8 Methoxy 4 Morpholin 4 Yl Chromen 2 One and Its Analogues
Impact of Substitutions on the Chromen-2-one Nucleus
The biological activity of the chromen-2-one (coumarin) scaffold is highly dependent on the nature and position of its substituents. Modifications at various positions on the bicyclic ring system can dramatically alter the compound's pharmacological profile.
Influence of the Methoxy (B1213986) Group Position and Presence (e.g., C-8) on Biological Activity
The methoxy (-OCH₃) group is a key modulator of biological activity in coumarin (B35378) derivatives. Its position on the benzene (B151609) ring of the chromen-2-one nucleus is a determining factor for the type and potency of the observed effects.
Research has highlighted the significance of an C-8 methoxy substituent. For instance, 8-methoxy-chromen-2-one (MCO), a natural product isolated from the medicinal plant Ruta graveolens, has demonstrated anti-inflammatory properties. nih.gov Studies show it can reduce the arthritic index and score in collagen-induced arthritis models by down-regulating pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as nitric oxide and NF-κB. nih.gov Furthermore, synthetic derivatives such as 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one have been investigated as promising agents against leishmaniasis, showing significant activity against Leishmania parasites. nih.gov
The position of the methoxy group is crucial. While an 8-methoxy group confers anti-inflammatory and antileishmanial activity, substitutions at other positions yield different biological outcomes. A molecular docking study identified (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride as a potent inhibitor of butyrylcholinesterase (BuChE), suggesting a role in managing neurodegenerative diseases. nih.gov In contrast, studies on tyrosinase inhibitors found that derivatives with a methoxy group at the C-7 position generally showed lower activity compared to those with a hydroxyl group at the same position. nih.gov However, the presence of two methoxy groups at positions C-6 and C-7 led to a dramatic increase in acetylcholinesterase (AChE) inhibition, highlighting the synergistic effect of multiple substitutions. nih.gov
Table 1: Influence of Methoxy Group Position on Biological Activity of Chromen-2-one Derivatives
| Compound | Methoxy Position(s) | Observed Biological Activity | Reference |
|---|---|---|---|
| 8-Methoxy-chromen-2-one (MCO) | C-8 | Anti-inflammatory | nih.gov |
| 8-Methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | C-8 | Antileishmanial | nih.gov |
| (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride | C-8 | Butyrylcholinesterase (BuChE) inhibition | nih.gov |
| 7-Methoxy-2-oxo-2H-chromen-4-yl)acetamides | C-7 | Lower tyrosinase inhibition compared to C-7 hydroxyl analogs | nih.gov |
| 3-{4-[3-(Dimethylamino)-5-hydroxyphenoxy]butoxy}-6,7-dimethoxy-2H-chromen-2-one | C-6, C-7 | Potent Acetylcholinesterase (AChE) inhibition | nih.gov |
Significance of the Morpholin-4-yl Substitution at C-4 and Its Derivatives (e.g., -ylmethyl)
The C-4 position of the chromen-2-one ring is a frequent target for chemical modification to enhance biological activity. The introduction of a morpholine (B109124) ring, a heterocyclic amine, at this position has been shown to be a valuable strategy in medicinal chemistry.
A series of novel coumarin derivatives were synthesized by creating a link between the C-4 position of a 3-nitro-2-oxo-2H-chromen-2-one core and a 4-(4-aminophenyl)morpholine-3-one moiety. asianpubs.org This synthetic route, involving a nucleophilic substitution reaction, was facilitated by the electron-withdrawing nitro group at the C-3 position, allowing the reaction to proceed under mild conditions. asianpubs.org This demonstrates that the C-4 position is readily accessible for substitution with complex, amine-containing groups like morpholine.
The morpholine moiety is not always directly attached to the C-4 carbon. It can be part of a larger substituent group. For example, a hybrid compound, (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, was designed by combining a coumarin scaffold with a chalcone (B49325) structure that includes a morpholino-phenyl group. researchgate.netmdpi.com This molecule was synthesized via a Claisen-Schmidt reaction and evaluated for its anticancer potential. researchgate.netmdpi.com The inclusion of the morpholine ring is often intended to improve pharmacokinetic properties, such as solubility and cell permeability, in addition to directly contributing to the pharmacodynamic profile.
Effects of Other Substituents on Activity Profiles (e.g., at C-3, C-7)
Beyond the C-8 methoxy and C-4 morpholinyl groups, substituents at other positions, particularly C-3 and C-7, play a pivotal role in defining the activity of chromen-2-one derivatives.
C-3 Position: The C-3 position is a versatile site for introducing a wide array of functional groups.
Acyl and Chalcone Groups: 3-Acetylcoumarin (B160212) serves as a key intermediate for synthesizing coumarinyl chalcones, which have shown promising antioxidant activities. mdpi.com
Nitro Group: The introduction of a nitro group at C-3, as seen in 3-nitro-2H-chromenes, significantly influences the molecule's reactivity, making the C-4 position susceptible to nucleophilic attack. asianpubs.orgmdpi.com
Carboxamides and Other Groups: The C-3 position can be functionalized with various groups through methods like transition metal-catalyzed reactions, leading to diverse biological profiles. nih.gov Studies on 3-substituted chromone (B188151) carboxamides have explored their potential as inhibitors of enzymes like monoamine oxidase B (MAO-B). nih.gov
C-7 Position: The C-7 position is frequently substituted with hydroxyl or alkoxy groups, which can significantly impact ligand-target interactions.
Cannabinoid Receptor Agonists: Research into coumarin-based cannabinoid receptor (CB₂) agonists has identified that large, lipophilic substituents at the C-7 position, such as a 1-butylcyclohexyl group, are crucial for high-affinity binding. nih.gov
Tyrosinase and Cholinesterase Inhibition: As mentioned previously, the nature of the substituent at C-7 (e.g., hydroxyl vs. methoxy) can determine the inhibitory potency against enzymes like tyrosinase and cholinesterase. nih.govnih.gov A hydroxyl group at C-7, for instance, may participate in hydrogen bonding within the active site of a target enzyme, an interaction that would be absent with a methoxy group.
Table 2: Impact of C-3 and C-7 Substituents on Chromen-2-one Activity
| Position | Substituent Type | Resulting Activity/Property | Reference |
|---|---|---|---|
| C-3 | Chalcone | Antioxidant | mdpi.com |
| C-3 | Nitro (-NO₂) | Activates C-4 for nucleophilic substitution | asianpubs.org |
| C-3 | Carboxamide | MAO-B inhibition | nih.gov |
| C-7 | 1-Butylcyclohexyl | CB₂ receptor agonism | nih.gov |
| C-7 | Hydroxyl (-OH) | Potent tyrosinase inhibition | nih.gov |
| C-7 | Methoxy (-OCH₃) | Weaker tyrosinase inhibition | nih.gov |
Role of the Chromenone Core Stereochemistry and Oxidation State (e.g., Chromen-2-one versus Chromen-4-one) in SAR
The fundamental structure of the heterocyclic core is a critical determinant of biological activity. Both the oxidation state (chromene vs. chromenone) and the isomeric form (chromen-2-one vs. chromen-4-one) have profound implications for the molecule's three-dimensional shape and its ability to interact with biological targets. frontiersin.orgnih.gov
Chromen-2-ones (coumarins) and chromen-4-ones (chromones) are structural isomers that often exhibit distinct pharmacological profiles. frontiersin.org Although both are recognized as privileged structures in medicinal chemistry, the position of the carbonyl group influences the electronic distribution and geometry of the molecule, leading to different biological activities. For instance, many potent inhibitors of the breast cancer resistance protein (ABCG2) are based on the chromen-4-one scaffold. nih.gov
Furthermore, the oxidation state of the pyran ring is significant. The absence of the C2-C3 double bond, which converts a chromone into a chromanone, alters the planarity of the ring system and can lead to substantial changes in biological activity. nih.gov
Stereochemistry is of paramount importance, especially when chiral centers are present in the substituents or on the chromene core itself. nih.govpatsnap.com The three-dimensional arrangement of atoms is crucial for drug action, as biological targets like enzymes and receptors are chiral and often exhibit stereoselectivity. ijpsr.commhmedical.com Different enantiomers of a chiral drug can have varied affinities for a target, with one being highly active, while the other may be inactive or even produce adverse effects. patsnap.com Therefore, controlling the stereochemistry during synthesis is essential for developing safe and effective therapeutic agents. nih.gov The absolute configuration of chiral centers must be established early in drug development to ensure the validity of biological data. nih.gov
Ligand-Target Interactions and Binding Site Analysis
Understanding how a molecule like 8-Methoxy-4-morpholin-4-yl-chromen-2-one interacts with its biological target at a molecular level is key to elucidating its mechanism of action and for designing more potent and selective analogs.
Computational Approaches in Predicting SAR, including Molecular Docking
Computational methods, particularly molecular docking, have become indispensable tools for predicting and rationalizing the structure-activity relationships of drug candidates. nih.gov These in silico techniques simulate the interaction between a ligand (the drug molecule) and its target protein, providing insights into the binding mode and affinity.
Molecular docking studies have been widely applied to coumarin derivatives to understand their inhibitory mechanisms. For example, docking simulations of coumarin-based hybrids with acetylcholinesterase (AChE) have revealed how these molecules fit into the enzyme's active site. nih.gov These studies can identify crucial interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the ligand's binding affinity and inhibitory potency. nih.gov In one study, docking results for tyrosinase inhibitors showed that the coumarin ring could interact with histidine residues in the enzyme's active site, while a carbonyl oxygen atom formed a hydrogen bond with another key residue. nih.gov
These computational approaches allow researchers to:
Predict Binding Poses: Determine the most likely orientation of a ligand within a protein's binding pocket. nih.gov
Estimate Binding Affinity: Calculate a docking score that correlates with the strength of the ligand-target interaction.
Rationalize SAR Data: Explain why certain structural modifications enhance or diminish biological activity. For instance, docking can show how replacing a hydroxyl group with a methoxy group might disrupt a critical hydrogen bond. nih.gov
Guide Drug Design: Propose new derivatives with improved binding characteristics based on the predicted interactions.
Quantitative Structure-Activity Relationship (QSAR) models offer another computational avenue, creating mathematical relationships between chemical structures and biological activities. These models can be used to predict the activity or toxicity of novel compounds before they are synthesized, saving time and resources. mdpi.com
Hypothesized Pharmacophoric Elements
The structure of this compound incorporates several key features that are hypothesized to be crucial for its biological activity. Analysis of this core structure and related analogues from various studies allows for the postulation of essential pharmacophoric elements. These elements include the chromen-2-one core, the 8-methoxy group, and the 4-morpholinyl substituent, each playing a potential role in target binding and modulation of biological response.
The chromen-2-one (coumarin) nucleus serves as a fundamental scaffold, providing a rigid framework that orients the substituents in a defined spatial arrangement. This bicyclic system is a common feature in many biologically active compounds and is known to participate in various non-covalent interactions with biological targets. rsc.orgresearchgate.net
The 4-morpholin-4-yl substituent is another key pharmacophoric feature. The morpholine ring is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility and improve pharmacokinetic properties. nih.govnih.gov The nitrogen atom of the morpholine ring is basic and can act as a hydrogen bond acceptor or participate in ionic interactions. The oxygen atom within the morpholine ring can also form hydrogen bonds. nih.govmdpi.com In the context of kinase inhibition, particularly PI3K inhibitors with a morpholino-triazine scaffold, the morpholine moiety is crucial for binding to the active site. nih.gov The replacement of the morpholine group in some kinase inhibitors with other functionalities has been shown to significantly impact inhibitory activity, underscoring its importance as a pharmacophoric element. nih.gov For example, in a series of PI3K inhibitors, analogs with a morpholine ring demonstrated potent inhibition, while replacement with a piperazine (B1678402) group led to a significant reduction in activity. nih.gov
Based on the analysis of the core structure and data from related compounds, a hypothesized pharmacophore model for this compound and its analogues can be proposed. This model would likely include:
Aromatic features derived from the benzene ring of the chromen-2-one scaffold.
A hydrogen bond acceptor feature from the lactone carbonyl group.
A hydrogen bond acceptor feature from the oxygen of the 8-methoxy group.
A hydrogen bond acceptor/basic feature from the nitrogen of the 4-morpholine ring.
A potential hydrophobic pocket interacting with the morpholine ring.
Medicinal Chemistry Implications and Future Research Trajectories
Rational Design of Novel Chromen-2-one Derivatives
The design of new analogs of 8-Methoxy-4-morpholin-4-yl-chromen-2-one can be guided by established structure-activity relationship (SAR) principles and the strategic use of bioisosteric replacements to enhance potency, selectivity, and pharmacokinetic properties.
The structural features of this compound—specifically the 8-methoxy group and the 4-morpholinyl substituent—are key determinants of its biological activity. Optimization strategies would logically focus on modifications at these positions, as well as elsewhere on the coumarin (B35378) ring, to improve desired therapeutic effects.
The 8-methoxy group has been shown to be advantageous for the activity of some coumarin derivatives. For instance, in a study of coumarin-chalcone hybrids, 8-methoxy substitution was associated with improved inhibitory activity against acetylcholinesterase. In another study on phytotoxic coumarins, an 8-methoxy derivative showed higher activity compared to unsubstituted or other methoxy-substituted analogs, suggesting that electron-donating groups at the 8-position can be beneficial. nih.gov This highlights the potential of the 8-position for electronic and steric modifications to modulate activity.
The 4-amino substitution on the coumarin ring is another critical feature. The morpholine (B109124) ring at this position is a common pharmacophore in medicinal chemistry, known to improve pharmacokinetic properties and interact with various biological targets. nih.gov In the context of 4-amino coumarins, the amino group, being an electron-donating substituent, can influence the molecule's electronic properties and its interactions with target proteins. nih.gov The design of novel derivatives could involve exploring different cyclic and acyclic amines at the 4-position to probe the impact of basicity, lipophilicity, and hydrogen bonding capacity on biological activity.
Furthermore, substitutions at other positions of the coumarin ring, such as C3, C6, and C7, have been extensively studied and can be explored to fine-tune the activity of this compound derivatives. nih.govmdpi.com For example, introducing small alkyl or aryl groups at the C3 position or functionalizing the C6 or C7 positions could lead to enhanced potency or selectivity for a particular biological target.
Table 1: Proposed Modifications to this compound Based on SAR Principles
| Position of Modification | Proposed Substituent | Rationale |
| C4-Position (Morpholine Ring) | Thiomorpholine, Piperazine (B1678402), Piperidine | To modulate basicity, lipophilicity, and potential for hydrogen bonding. |
| N-substituted piperazines | To introduce additional points of interaction with the target. | |
| C8-Position (Methoxy Group) | Ethoxy, Isopropoxy | To explore the effect of steric bulk. |
| Hydroxyl, Amino | To introduce hydrogen bonding capabilities. | |
| Halogens (F, Cl) | To alter electronic properties and potentially improve metabolic stability. | |
| C3-Position | Small alkyl groups (methyl, ethyl) | To investigate steric effects on activity. |
| Phenyl or substituted phenyl rings | To explore potential pi-pi stacking interactions with the target. | |
| C6 and C7-Positions | Methoxy (B1213986), Halogen, Amino groups | To modulate the overall electronic and pharmacokinetic properties of the molecule. |
Bioisosteric replacement is a powerful strategy in drug design to optimize physicochemical and pharmacological properties. enamine.netdrughunter.comacs.org For this compound, the morpholine moiety is a prime candidate for such modifications. While morpholine is a privileged pharmacophore, it can be metabolically labile. nih.govenamine.net
Several bioisosteres for the morpholine ring have been explored in drug discovery. enamine.netenamine.net These replacements aim to retain the desirable properties of the morpholine ring, such as its hydrogen bond accepting capacity and ability to improve solubility, while potentially enhancing metabolic stability or altering the compound's interaction with its biological target.
Table 2: Potential Bioisosteric Replacements for the Morpholine Moiety
| Bioisostere | Rationale for Replacement | Potential Advantages |
| Thiomorpholine | Similar ring structure with sulfur replacing oxygen. | Can alter electronic properties and metabolic profile. |
| Piperazine | Contains a second nitrogen atom. | Offers a site for further substitution to modulate properties and target interactions. |
| Piperidine | Lacks the heteroatom at position 1. | Can reduce polarity and alter conformational preferences. |
| Cyclopropyl Pyran (CPP) | A non-nitrogen containing isostere. | Can mimic the conformation of N-aryl morpholines and may improve metabolic stability. drughunter.com |
| Bridged Morpholines | Introduction of a one-carbon bridge across the ring. | Can counterintuitively reduce lipophilicity. acs.org |
The choice of a specific bioisostere would depend on the therapeutic target and the desired changes in the molecule's properties. For instance, if metabolic instability of the morpholine ring is a concern, exploring metabolically more stable isosteres would be a priority.
In Silico Pharmacokinetic Assessments
In the early stages of drug discovery, in silico (computational) methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. researchgate.netnih.gov For novel derivatives of this compound, these predictions can help prioritize compounds for synthesis and experimental testing.
Oral bioavailability is a critical parameter for orally administered drugs. Several in silico models can predict this property based on a compound's physicochemical characteristics. nih.gov For coumarin derivatives, factors such as lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area are important determinants of oral absorption.
Generally, coumarins are known to have good oral bioavailability. nih.gov The presence of the morpholine ring in this compound is likely to enhance its aqueous solubility and potentially contribute to good oral absorption. However, modifications to the scaffold could alter these properties. In silico tools can be used to predict the oral bioavailability of newly designed analogs, helping to ensure that they possess favorable drug-like properties.
Table 3: Predicted Physicochemical and ADME Properties of this compound and a Hypothetical Analog
| Property | This compound | Hypothetical Analog (8-ethoxy-4-thiomorpholin-4-yl-chromen-2-one) |
| Molecular Weight | 275.29 | 305.37 |
| logP (predicted) | 1.8 - 2.2 | 2.3 - 2.7 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Hydrogen Bond Donors | 0 | 0 |
| Polar Surface Area (Ų) | 56.7 | 56.7 |
| Predicted Oral Bioavailability (%) | High | High |
| Predicted Blood-Brain Barrier Penetration | Moderate | Moderate |
| Note: These are hypothetical predicted values and would need to be confirmed by experimental studies. |
The metabolic stability of a drug candidate is a key factor influencing its in vivo half-life and duration of action. The morpholine ring, while often beneficial for potency and solubility, can be a site of metabolic degradation. nih.gov The primary metabolic pathways for morpholine-containing compounds often involve oxidation of the carbon atoms adjacent to the nitrogen and oxygen atoms. nih.gov
Strategies to improve the metabolic stability of the morpholine ring include:
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically labile positions can slow down the rate of metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com
Introduction of steric hindrance: Placing bulky groups near the site of metabolism can sterically shield it from metabolic enzymes.
Bioisosteric replacement: As discussed earlier, replacing the morpholine ring with a more metabolically stable isostere is a viable strategy. enamine.netenamine.net
The 8-methoxy group can also be a site of metabolism, typically through O-demethylation. Exploring alternative substituents at this position could also modulate the metabolic profile of the compounds. In silico prediction of sites of metabolism can guide the design of more stable analogs.
Translational Research Perspectives
The therapeutic potential of this compound and its derivatives is suggested by the known anti-inflammatory properties of related coumarins. nih.govnih.gov For instance, 8-methoxy-chromen-2-one has been shown to alleviate collagen-induced arthritis in a rat model by downregulating pro-inflammatory cytokines and NF-κB.
Future translational research should focus on:
Target Identification: Elucidating the specific molecular target(s) of this compound is crucial for understanding its mechanism of action and for guiding further optimization.
In Vivo Efficacy Studies: Evaluating the efficacy of optimized analogs in relevant animal models of inflammatory diseases, neurodegenerative disorders, or cancer will be essential to validate their therapeutic potential.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug concentration at the target site and the observed pharmacological effect will be critical for determining optimal dosing regimens in future clinical studies.
The development of potent and selective derivatives of this compound, guided by a combination of rational design, in silico predictions, and rigorous experimental evaluation, holds promise for the discovery of novel therapeutic agents for a range of diseases.
Development of Advanced Preclinical Models
Currently, there is a lack of published preclinical data specifically for this compound. However, based on the activities of related compounds, several advanced preclinical models would be highly relevant for its future evaluation.
Given the anti-inflammatory activity of the parent 8-methoxy-chromen-2-one, a key area of investigation would be its efficacy in models of inflammatory diseases. The collagen-induced arthritis (CIA) rat model, which was used to evaluate 8-methoxy-chromen-2-one, would be a primary choice. nih.gov In this model, key readouts would include arthritis index and score, radiographic analysis of joint damage, and histological assessment of inflammation and cartilage destruction. nih.gov
Furthermore, considering the potential anticancer properties suggested by the inclusion of the morpholine moiety, preclinical evaluation in oncology models is warranted. researchgate.net Initial studies would likely involve cytotoxicity screening against a panel of human cancer cell lines. For instance, the structurally related (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one was evaluated against T47D (breast cancer) and HeLa (cervical cancer) cell lines using an MTT assay. researchgate.netmdpi.com
To further explore its anticancer potential, more advanced models could be employed. These could include three-dimensional (3D) spheroid cultures, which more accurately mimic the tumor microenvironment, and patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. These models offer a more predictive assessment of therapeutic efficacy.
Potential as Lead Compounds for Therapeutic Development
The structural features of this compound suggest its potential as a lead compound for the development of new therapeutics. A lead compound is a chemical starting point for the development of a new drug.
The anti-inflammatory properties of the 8-methoxy-coumarin core, combined with the potential for the morpholine group to improve pharmacokinetic properties, make this compound a promising candidate for the development of novel anti-inflammatory agents. For example, 8-methoxy-chromen-2-one (MCO) demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a preclinical model of arthritis. nih.gov
The potential for anticancer activity also positions this compound as a valuable lead. The morpholine ring is a feature of some anticancer drugs, and its presence in this coumarin derivative could be exploited to develop new oncology agents. The evaluation of (E)-3-[3-(4-morpholinophenyl)acryloyl]-2H-chromen-2-one, although it was not found to be highly active in the specific cell lines tested, provides a basis for further structural modifications to enhance potency. researchgate.netmdpi.com
Future research should focus on the synthesis and in-depth biological evaluation of this compound. Structure-activity relationship (SAR) studies, where systematic modifications of the molecule are made to understand their effect on biological activity, would be crucial. This could involve altering the substitution pattern on the coumarin ring or replacing the morpholine with other heterocyclic systems to optimize efficacy and selectivity for a particular biological target.
Table of Research Findings for Structurally Related Compounds
| Compound | Preclinical Model/Assay | Key Findings | Reference |
| 8-Methoxy-chromen-2-one (MCO) | Collagen-induced arthritis (CIA) in rats | Reduced arthritic index and score; decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide. | nih.gov |
| (E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one | MTT assay against T47D and HeLa cancer cell lines | Showed some cytotoxic activity, but was not considered highly active in these specific cell lines. | researchgate.netmdpi.com |
| 8-Methoxy-3-(4-pyridin-2-ylpiperazine-1-carbonyl)chromen-2-one | Not specified | Suggested as a potential lead compound for drug development in cancer or neurological disorders. | smolecule.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Methoxy-4-morpholin-4-yl-chromen-2-one, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the chromenone core via condensation of substituted phenols with β-ketoesters or aldehydes. The morpholine group is introduced through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Optimization strategies include:
- Catalyst selection : Palladium-based catalysts for efficient C–N bond formation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) to enhance reaction rates .
- Temperature control : Stepwise heating (60–120°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization for high-purity yields .
Q. Which spectroscopic and crystallographic techniques are critical for validating the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : - and -NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry (HRMS) : For molecular weight verification .
- Crystallography :
- Single-crystal X-ray diffraction : Programs like SHELX or WinGX refine atomic coordinates and anisotropic displacement parameters .
- ORTEP diagrams : Visualize thermal ellipsoids to assess crystallographic disorder .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Fluorescence-based assays to study interactions with target enzymes (e.g., kinases) .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and binding affinities of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity .
- Molecular docking (AutoDock/Vina) : Simulate ligand-protein interactions using crystal structures from PDB .
- MD simulations : Assess stability of ligand-receptor complexes in physiological conditions (NAMD/GROMACS) .
Q. What experimental strategies elucidate the mechanism of action in biological systems?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics with purified target proteins .
- CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolomics : LC-MS profiling to identify downstream metabolic perturbations .
Q. How can contradictions in reported biological activities of chromenone derivatives be systematically addressed?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies to identify confounding variables (e.g., cell line heterogeneity, assay protocols) .
- Dose-response standardization : Use Hill slope models to compare potency across studies .
- Structural-activity re-evaluation : Re-synthesize disputed compounds and validate purity via HPLC .
Q. What strategies enhance the selectivity of this compound for therapeutic applications?
- Methodological Answer :
- SAR studies : Synthesize analogs with modified substituents (e.g., fluorophenyl, thiazole) to map pharmacophore regions .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .
- Cocrystallization : Resolve X-ray structures of compound-enzyme complexes to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
